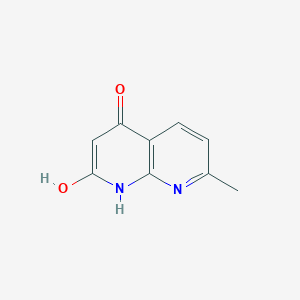

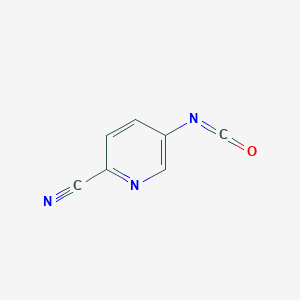

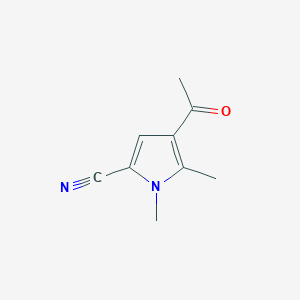

5-Isocyanatopyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 5-Isocyanatopyridine-2-carbonitrile involves various strategies, including the efficient synthesis of derivatives through reactions of amino-imidazole acetonitriles with alkyl and aryl isocyanates, leading to cyclization and the formation of complex structures (Dias et al., 2002). Another synthesis approach involves a Mn(III)-mediated cascade cyclization to construct pyrrolopyridine derivatives through a radical pathway, showcasing the compound's versatility in forming new C-C and C-N bonds (Pei Xu et al., 2019).

Molecular Structure Analysis

The molecular structure and spectroscopic analysis of derivatives show significant insights into the compound's framework. Studies involving X-ray diffraction, mass spectroscopy, and various NMR techniques have characterized the structures of newly synthesized compounds, providing a deeper understanding of their molecular frameworks (A. Vereshchagin et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 5-Isocyanatopyridine-2-carbonitrile derivatives has been explored through various reactions, including condensations and cyclocondensations that lead to the formation of diverse heterocyclic compounds. These reactions not only highlight the compound's reactivity but also its utility in synthesizing a wide range of biologically and chemically significant molecules (M. Demidov et al., 2021).

Physical Properties Analysis

The physical properties of 5-Isocyanatopyridine-2-carbonitrile and its derivatives, such as melting points, solubility, and crystalline structure, have been determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different chemical environments and for its application in synthesis (S. A. Halim & M. Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, play a vital role in the compound's applications in organic synthesis. Studies have focused on its reactivity towards nucleophiles, electrophiles, and its role in catalyzing various chemical reactions, providing valuable information for its use in complex chemical syntheses (L. N. Tumey et al., 2008).

Aplicaciones Científicas De Investigación

Novel Synthetic Routes

5-Isocyanatopyridine-2-carbonitrile serves as a precursor in the synthesis of a variety of heterocyclic compounds. It is involved in multicomponent reactions, contributing to the development of novel synthetic pathways for complex molecules. For instance, it has been utilized in the synthesis of pyridine derivatives, showcasing its versatility in creating compounds with potential applications in materials science and pharmaceuticals (Landmesser, Linden, & Hansen, 2008).

Corrosion Inhibition

Research has demonstrated the effectiveness of pyridine carbonitrile derivatives as corrosion inhibitors, highlighting their potential in protecting metals against corrosion in acidic environments. This application is significant in the oil and gas industry, where metal corrosion can lead to substantial economic losses and safety hazards (Ansari, Quraishi, & Singh, 2017).

Anticancer Properties

Some derivatives of 5-Isocyanatopyridine-2-carbonitrile have been explored for their anticancer activities. Synthesis and structural modification of these compounds have led to the identification of molecules with promising anticancer properties, underscoring the potential of these derivatives in the development of new anticancer agents (Abdel-fattah & Elsayed, 2009).

Herbicidal Activity

The structural flexibility of 5-Isocyanatopyridine-2-carbonitrile allows for the synthesis of derivatives with significant herbicidal activity. These compounds offer a sustainable approach to weed management in agriculture, providing a potential alternative to traditional herbicides with less environmental impact (Sun, Huang, Li, Wang, & Luo, 2019).

Molecular Docking Studies

Derivatives of 5-Isocyanatopyridine-2-carbonitrile have been subjected to molecular docking studies to evaluate their interaction with biological targets. These studies are crucial in drug development, as they provide insights into the potential efficacy and mechanism of action of new compounds. This research avenue opens up possibilities for the development of targeted therapies for various diseases (Vereshchagin et al., 2017).

Safety And Hazards

Propiedades

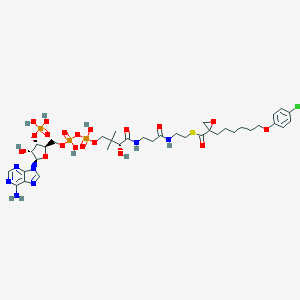

IUPAC Name |

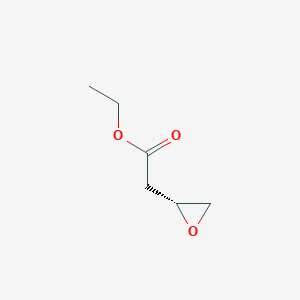

5-isocyanatopyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O/c8-3-6-1-2-7(4-9-6)10-5-11/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFBPXVGHDEQNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isocyanatopyridine-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)